molecular formula C13H15I2NO4 B1353608 N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester CAS No. 21959-36-4

N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester

Cat. No. B1353608
CAS RN: 21959-36-4
M. Wt: 503.07 g/mol
InChI Key: BPKHOPGWGZAARI-NSHDSACASA-N
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Description

N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is a chemical compound with the linear formula C13H15I2NO4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester involves the addition of 60 g of N-acetyl-3,5-diiodo-L-tyrosine and 900 mL of absolute ethanol to a 2 L reaction flask . The mixture is stirred at room temperature for 30 minutes, then 5.8 mL of thionyl chloride is added, and the temperature is raised to 50 °C . The reaction is stirred for 1 hour, and after the reaction is completed, the mixture is concentrated to dryness under reduced pressure .


Molecular Structure Analysis

The molecular structure of N-Acetyl-3,5-diiodo-L-tyrosine ethyl ester is represented by the linear formula C13H15I2NO4 . The molecular weight of the compound is 503.078 .

Scientific Research Applications

Enzymatic Synthesis Optimization

N-Acetyl-L-Tyrosine Ethyl Ester (ATEE), a derivative of N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester, has been studied for its synthesis optimization. Immobilized chymotrypsin was used as a catalyst in a biphasic liquid mixture to shift the reaction equilibrium towards ATEE synthesis, with synthesis rates reaching up to 90% by optimizing reaction conditions and pH control (Vidaluc et al., 1983).

Polymer Synthesis and Characterization

The compound has been used in the synthesis and characterization of polymers. For instance, N-methacryloyl-L-tyrosine ethyl ester and its acetyl derivatives have been complexed with cyclodextrins, demonstrating significant implications in polymer science (Tabatabai et al., 2002).

Copolymerization Processes

Research also highlights the use of N-acetyl-3,5-diiodo-l-tyrosine ethyl ester in copolymerization processes. For example, a titanium complex catalyzed the copolymerization of ethylene with N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters, resulting in copolymers with high molecular weight and enhanced hydrophilicity (Wang et al., 2016).

Enzyme Catalysis in Organic Media

The compound has been extensively studied in the context of enzyme catalysis in organic media. For instance, α-chymotrypsin was used for the esterification of N-acetyl-l-tyrosine with primary alcohols in various organic solvents, providing insights into enzyme behavior in non-aqueous environments (László & Simon, 1998).

Electrophys

ysical and Chemical Properties AnalysisElectrode potentials of various tyrosine derivatives, including N-acetyl-3,5-diiodo-l-tyrosine ethyl ester, were determined, contributing to the understanding of electron transfer processes in biochemistry. These studies provide valuable data on the redox properties of amino acids and their derivatives, crucial for biochemical and pharmaceutical research (Mahmoudi et al., 2016).

Application in Biochemical Studies

The compound has been used in studying enzymatic properties and kinetics. For example, research on human C'1-esterase involved the use of N-acetyl-L-tyrosine ethyl ester as a substrate to understand the enzyme's characteristics, contributing to the broader field of immunology (Haines & Lepow, 1964).

Biomedical Imaging Applications

In the field of biomedical imaging, derivatives of N-acetyl-3,5-diiodo-l-tyrosine ethyl ester have been synthesized for use in radiolabeling, contributing to advancements in diagnostic imaging techniques. For instance, N-acetyl-3,5-di[125I]iodotyrosyl ethyl ester was developed for modifying ribonucleosides, illustrating its potential in medical imaging and diagnostics (Liu et al., 1986).

properties

IUPAC Name

ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15I2NO4/c1-3-20-13(19)11(16-7(2)17)6-8-4-9(14)12(18)10(15)5-8/h4-5,11,18H,3,6H2,1-2H3,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKHOPGWGZAARI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452851
Record name N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester

CAS RN

21959-36-4
Record name N-Acetyl-3,5-diiodo-l-tyrosine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-3,5-DIIODO-L-TYROSINE ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
EC Jorgensen, JAW Reid - Journal of Medicinal Chemistry, 1965 - ACS Publications
IN'= CHy Ry·- H phenolic “outer ring” have includedmethyl, ethyl, isopropyl, isobutyl, and eyclohexyl. 3” 6 The l-3'-methyl analog (Ie) was twice as active as thyroxine (la) and 44% as …
Number of citations: 26 pubs.acs.org
EC Jorgensen, RA Wiley - Journal of Medicinal Chemistry, 1962 - ACS Publications
3-Methyl-, 3-methyl-5-iodo-, and 3, 5-dimethyl-DL-thyronines, and their 3'-iodo derivatives havebeen prepared. Several showed thyroxine-like activity. 3, 5,-3', 5'-Tetramethyl-DL-…
Number of citations: 19 pubs.acs.org
U Upadhyay, P Ashwinbhai Vora… - Recent Patents on …, 2023 - ingentaconnect.com
Background: Levothyroxine Sodium is a thyroid hormone replacement therapy for Hypothyroidism. Levothyroxine Sodium is approved to treat Hypothyroidisim, to suppress thyroid …
Number of citations: 3 www.ingentaconnect.com
MB Bolger - 1978 - escholarship.org
Chromatin-localized non-histone receptors, which may mediate the action of thyroid hormones, can be solubilized from rat liver nuclei. A study of the binding affinities of L-I3'-*** I] 3, 5-…
Number of citations: 3 escholarship.org
SW Dietrich - 1976 - escholarship.org
UC San Francisco Electronic Theses and Dissertations Page 1 UCSF UC San Francisco Electronic Theses and Dissertations Title Thyroid hormone analogs Permalink https://…
Number of citations: 2 escholarship.org
RO Muhlhauser, EC Jorgensen - Journal of Pharmaceutical …, 1968 - Wiley Online Library
2‐Methyl‐4‐chlorophenyl‐4′‐pyridyl ether (II) and 2‐chlorophenyl‐4′‐pyridyl ether (III) were prepared by condensation of N‐pyridyl‐4‐pyridinium chloride hydrochloride (I) with …
Number of citations: 1 onlinelibrary.wiley.com
ENY Cheung - 1982 - escholarship.org
UC San Francisco Electronic Theses and Dissertations Page 1 UCSF UC San Francisco Electronic Theses and Dissertations Title Thyroxine analogs Permalink https://escholarship.org/…
Number of citations: 0 escholarship.org
ENY Cheung - 1982 - search.proquest.com
In this study, we report the synthesis of nine new thyroxine analogs, their in vivo antigoitrogenic activities and in vitro binding affinities to nuclear receptors and thyroxine binding …
Number of citations: 2 search.proquest.com
ENY Cheung - 1982 - escholarship.org
Untitled Page 1 THYROXINE ANALOGS. THE SYNTHESIS AND ACTIVITY OF WARIOUS BRIDGED ANALOGS by Ellen Ngoi Yin Cheung DISSERTATION Submitted in partial …
Number of citations: 0 escholarship.org
JM Hart - 2004 - etheses.whiterose.ac.uk
Herqulines A and B (1 and 2 respectively) were isolated from the culture broth of a soilderived Penicillium species in 1979 and 1996 respectively. They were both found to inhibit platelet …
Number of citations: 3 etheses.whiterose.ac.uk

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